4-[(tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid
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Overview
Description
4-[(tert-Butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid is a complex organic compound characterized by its benzoxazepine core structure and various functional groups, including a tert-butoxy carbonyl group, a chlorine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-Butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid typically involves multiple steps, starting with the construction of the benzoxazepine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(tert-Butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
4-[(tert-Butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid
4-[(tert-Butoxy)carbonyl]-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid
4-[(tert-Butoxy)carbonyl]-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid
Uniqueness: The presence of the chlorine atom at the 7-position distinguishes this compound from its fluorinated and methylated analogs, potentially leading to different chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2763776-94-7 |
---|---|
Molecular Formula |
C15H18ClNO5 |
Molecular Weight |
327.8 |
Purity |
95 |
Origin of Product |
United States |
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